REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]=[C:10]=[S:11])[CH:5]=[CH:6][C:7]=1[Cl:8].[SH:12][CH2:13][C:14]([OH:16])=O>C(N(CC)CC)C>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:14](=[O:16])[CH2:13][S:12][C:10]2=[S:11])[CH:5]=[CH:6][C:7]=1[Cl:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)N=C=S
|
Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 6.12 g
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1C(SCC1=O)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |